A Technical Guide to the Physicochemical Characteristics of 6-Oxa-1-azaspiro[3.3]heptane Oxalate
A Technical Guide to the Physicochemical Characteristics of 6-Oxa-1-azaspiro[3.3]heptane Oxalate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
6-Oxa-1-azaspiro[3.3]heptane and its salts are emerging as critical building blocks in modern medicinal chemistry. Their rigid, three-dimensional structure offers a compelling alternative to traditional saturated heterocycles like piperidine and morpholine, potentially leading to improved pharmacokinetic and pharmacodynamic profiles of novel drug candidates.[1] This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 6-Oxa-1-azaspiro[3.3]heptane oxalate, offering a foundational understanding for its application in research and development. While extensive experimental data for this specific salt is not widely published, this document synthesizes available information and presents standardized protocols for its full characterization, enabling researchers to effectively utilize this promising scaffold.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
The quest for novel chemical matter with enhanced drug-like properties has led to a surge of interest in sp³-rich, conformationally restricted scaffolds.[2] Azaspiro[3.3]heptanes, in particular, have garnered significant attention as bioisosteres of commonly used saturated heterocycles.[3] The introduction of an oxygen atom to create the 6-Oxa-1-azaspiro[3.3]heptane core can further modulate properties such as solubility and lipophilicity, making it an attractive component for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates.[4] The oxalate salt form is frequently utilized to improve the handling and crystallinity of the parent amine.
Chemical Identity and Structure
It is crucial to distinguish between the two common salt forms of 6-Oxa-1-azaspiro[3.3]heptane: the oxalate and the hemioxalate. Commercial availability and literature references can be ambiguous, so careful verification of the material in hand is paramount.
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6-Oxa-1-azaspiro[3.3]heptane (Free Base)
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6-Oxa-1-azaspiro[3.3]heptane Oxalate
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6-Oxa-1-azaspiro[3.3]heptane Hemioxalate
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful incorporation into a drug discovery pipeline. While specific experimental data for 6-Oxa-1-azaspiro[3.3]heptane oxalate is scarce in peer-reviewed literature, we can compile computed data and make informed estimations based on related structures.
Summary of Physicochemical Parameters
| Property | Value (Oxalate Salt) | Data Source & Justification |
| Molecular Weight | 189.17 g/mol | Calculated from molecular formula C₇H₁₁NO₅.[6] |
| Topological Polar Surface Area (TPSA) | 95.86 Ų | Computed for the related 2-oxa-6-azaspiro[3.3]heptane oxalate; provides an estimate of the molecule's polarity. |
| logP (Octanol-Water Partition Coefficient) | -1.2382 | Computed for the related 2-oxa-6-azaspiro[3.3]heptane oxalate; indicates high hydrophilicity. |
| Hydrogen Bond Donors | 3 | Computed for the related 2-oxa-6-azaspiro[3.3]heptane oxalate. |
| Hydrogen Bond Acceptors | 4 | Computed for the related 2-oxa-6-azaspiro[3.3]heptane oxalate. |
| Melting Point | Not available | Experimental data not found in public literature. |
| Solubility | Not available | Experimental data not found in public literature. Expected to have good aqueous solubility. |
| pKa (of the conjugate acid) | ~8.9-9.5 (Estimated) | Based on the finding that incorporating an oxygen atom into similar spirocyclic amines reduces basicity by approximately one pKa unit compared to their carbocyclic counterparts. |
Stability Considerations
It is noteworthy that a study on a synthetic route to a derivative of this scaffold mentioned bypassing the isolation of an "unstable oxalate salt".[4] This suggests that 6-Oxa-1-azaspiro[3.3]heptane oxalate may have limited stability under certain conditions, such as elevated temperatures or in the presence of specific solvents. Researchers should consider this potential liability and incorporate appropriate stability studies early in their development process.
Recommended Experimental Characterization Protocols
Given the absence of published experimental data, the following section outlines standardized, self-validating protocols for the comprehensive physicochemical characterization of 6-Oxa-1-azaspiro[3.3]heptane oxalate.
Protocol for Determination of Melting Point
The melting point provides a crucial indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Methodology:
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Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: A calibrated digital melting point apparatus is used.
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Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.
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Validation: The calibration of the apparatus should be verified using certified standards (e.g., caffeine, vanillin).
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
Aqueous solubility is a critical parameter for predicting oral bioavailability and for designing appropriate formulation strategies.
Methodology:
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Sample Preparation: An excess amount of 6-Oxa-1-azaspiro[3.3]heptane oxalate is added to a known volume of purified water (or a relevant buffer system, e.g., PBS pH 7.4) in a sealed, clear container.
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Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical method, such as HPLC-UV or LC-MS.
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Validation: The experiment should be run in triplicate to ensure reproducibility. The solid phase remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to confirm that no phase change or degradation has occurred.
Caption: Workflow for Aqueous Solubility Determination.
Protocol for pKa Determination (Potentiometric Titration)
The pKa is essential for understanding the ionization state of the molecule at different pH values, which influences its solubility, permeability, and receptor binding.
Methodology:
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Sample Preparation: A precisely weighed amount of the oxalate salt is dissolved in a known volume of water (with a co-solvent like methanol if necessary to ensure initial solubility).
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Instrumentation: A calibrated pH meter with a suitable electrode and an automated titrator are used.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa can be determined from the pH at the half-equivalence point or by using derivative plots to precisely identify the equivalence point.
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Validation: The titration of a known standard (e.g., potassium hydrogen phthalate) should be performed to validate the method and the titrant concentration.
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous confirmation of the chemical structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and environment of protons. Expected signals would include those for the azetidine and oxetane ring protons.
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¹³C NMR: Shows the number and types of carbon atoms.
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Solvent: A deuterated solvent in which the compound is soluble (e.g., D₂O, DMSO-d₆) should be used.
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Infrared (IR) Spectroscopy:
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Identifies characteristic functional groups. Expected peaks would include N-H stretches (from the protonated amine), C-O stretches (from the oxetane and oxalate), and C=O stretches (from the oxalate).
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Mass Spectrometry (MS):
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Determines the molecular weight of the free base after the salt is dissociated in the ion source. Electrospray ionization (ESI) in positive mode should show a prominent peak for the [M+H]⁺ ion of the free base (m/z ≈ 100.07).
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Sources
- 1. 6-Oxa-1-azaspiro[3.3]heptane hemioxalate, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Oxa-1-azaspiro[3.3]heptane - CAS:1046153-00-7 - Sunway Pharm Ltd [3wpharm.com]
- 6. 1359655-43-8|6-Oxa-1-azaspiro[3.3]heptane oxalate|BLD Pharm [bldpharm.com]
- 7. 2-Oxa-6-azaspiro(3.3)heptane hemioxalate | C12H20N2O6 | CID 54594442 - PubChem [pubchem.ncbi.nlm.nih.gov]
